4-Chlorophthalaldehyde
Overview
Description
4-Chlorophthalaldehyde is an organic compound with the molecular formula C8H5ClO2. It is a derivative of phthalaldehyde, where one of the hydrogen atoms on the aromatic ring is replaced by a chlorine atom. This compound is known for its use in various chemical reactions and applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorophthalaldehyde can be synthesized through several methods. One common method involves the chlorination of phthalaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 2-5 hours .
Another method involves the use of 4-chlorophthalic anhydride as a starting material. This compound can be prepared by the direct chlorination of phthalic anhydride using chlorine gas in the presence of a weak alkali solution to stabilize the pH .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination reaction. The product is then purified through distillation and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorophthalic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-chlorobenzyl alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Chlorophthalic acid.
Reduction: 4-Chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorophthalaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a reagent for the derivatization of amino acids and peptides, facilitating their detection and analysis.
Medicine: Research is ongoing into its potential use in the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chlorophthalaldehyde involves its ability to react with nucleophiles due to the presence of the aldehyde group. This reactivity allows it to form Schiff bases with amines, which can then undergo further chemical transformations.
Comparison with Similar Compounds
4-Chlorophthalaldehyde can be compared with other similar compounds such as:
4-Bromophthalaldehyde: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity due to the larger atomic radius of bromine.
4-Methylphthalaldehyde: Contains a methyl group instead of a halogen, leading to different chemical properties and reactivity.
4-Nitrophthalaldehyde: Contains a nitro group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various chemical applications .
Properties
IUPAC Name |
4-chlorophthalaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMOFUIZGCUFKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289119 | |
Record name | 4-Chloro-1,2-benzenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13209-31-9 | |
Record name | 4-Chloro-1,2-benzenedicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13209-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1,2-benzenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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